molecular formula C17H18N4O3 B10816475 (4-Amino-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone

(4-Amino-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone

Cat. No.: B10816475
M. Wt: 326.35 g/mol
InChI Key: JKCPDHKFBMFYHO-UHFFFAOYSA-N
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Description

(4-Amino-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone is a complex organic compound with the molecular formula C19H20N4O3 It is characterized by the presence of both an amino group and a nitro group on a phenyl ring, as well as a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone typically involves multiple steps:

    Nitration: The initial step involves the nitration of a suitable aromatic precursor to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.

    Coupling Reaction: The amino compound is then coupled with a phenylpiperazine derivative through a condensation reaction, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), sulfuric acid.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of both amino and nitro groups allows for interactions with biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential as an anti-inflammatory or anticancer agent. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and dyes. Its unique chemical properties contribute to the development of materials with specific characteristics, such as enhanced durability or colorfastness.

Mechanism of Action

The mechanism of action of (4-Amino-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-3-nitrophenyl)-(4-methylpiperazin-1-yl)methanone
  • (4-Amino-3-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone
  • (4-Amino-3-nitrophenyl)-(4-isopropylpiperazin-1-yl)methanone

Uniqueness

Compared to similar compounds, (4-Amino-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone stands out due to the presence of the phenyl group on the piperazine ring. This structural feature enhances its ability to interact with aromatic residues in biological targets, potentially increasing its efficacy as a therapeutic agent.

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

(4-amino-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C17H18N4O3/c18-15-7-6-13(12-16(15)21(23)24)17(22)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11,18H2

InChI Key

JKCPDHKFBMFYHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)N)[N+](=O)[O-]

Origin of Product

United States

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